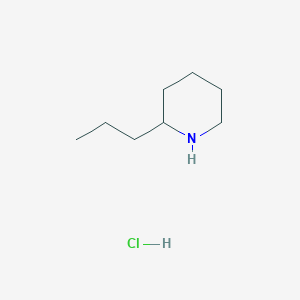

2-Propylpiperidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-propylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBWZNQZRWZJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936194 | |

| Record name | 2-Propylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15991-59-0 | |

| Record name | 2-Propylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Propylpiperidine Hydrochloride: From Physicochemical Properties to Analytical Characterization

This guide provides a comprehensive technical overview of 2-Propylpiperidine hydrochloride (also known as (±)-Coniine hydrochloride), a piperidine alkaloid derivative. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, analytical methodologies, and pharmacological context of this compound, grounding all information in established scientific principles and validated data.

Core Chemical and Physical Properties

This compound is the salt form of 2-Propylpiperidine, a chiral secondary amine. The hydrochloride salt enhances the compound's stability and water solubility, making it more amenable to laboratory use.[1] It is a synthetic alkaloid, with the naturally occurring (S)-enantiomer, (+)-coniine, being a well-known neurotoxin isolated from poison hemlock (Conium maculatum).[2]

Structural and Molecular Data

The fundamental characteristics of this compound are summarized in the table below. This data is essential for a range of applications, from calculating molar concentrations for in vitro assays to interpreting mass spectrometry results.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈ClN | [3][4] |

| Molecular Weight | 163.69 g/mol | [3][4][5] |

| CAS Number | 15991-59-0 (for the racemate) | [3][4] |

| Appearance | White to off-white solid | [3] |

| Canonical SMILES | CCCC1CCCCN1.Cl | [3] |

| InChIKey | JXBWZNQZRWZJIR-UHFFFAOYSA-N | [4] |

Physicochemical Characteristics

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These parameters influence everything from appropriate solvent selection for experiments to absorption and distribution in vivo.

| Property | Value | Notes | Source(s) |

| Melting Point | 220-221 °C | The melting point for the hydrochloride salt is significantly higher than that of the free base (-2 °C). | [5][6] |

| Solubility | Soluble in water, DMSO, and alcohol. | Freely soluble in water and ethanol.[7] Soluble in DMSO at 25 mg/mL with the aid of ultrasonication.[3] | [3][6][7] |

| pKa | 3.1 | This value corresponds to the free base, indicating it is a weak base. | [5][7] |

Pharmacology and Toxicology: A Mechanistic Overview

This compound is recognized as a potent agonist of nicotinic acetylcholine receptors (nAChRs), with an EC₅₀ value of 0.3 mM.[3][8] Its interaction with these receptors leads to the depolarization of neurons, which underlies its physiological and toxicological effects.[8]

Mechanism of Action

The primary mechanism of action involves binding to nAChRs, which are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems.[9][10] This binding mimics the action of acetylcholine, initially stimulating and then blocking the receptors, leading to a disruption of nervous system function.[11][12]

The following diagram illustrates the logical flow from receptor interaction to physiological effect.

Caption: Logical flow of the mechanism of action of 2-Propylpiperidine.

Toxicological Profile

The high affinity for nAChRs also accounts for the compound's significant toxicity. Acute toxicity studies in Swiss-Webster male mice have determined an LD₅₀ of 7.7 mg/kg following intravenous administration.[3] Clinical signs of toxicity appear almost immediately after injection and include piloerection, tremors, clonic convulsions, muscular weakness, and ultimately, death due to respiratory paralysis.[3][11][12]

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount for reproducible research. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Experimental Protocol: Purity and Identity Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the chemical structure and assessing the purity of small molecules.[13][14]

Objective: To confirm the identity and determine the purity of a supplied batch of this compound using ¹H NMR.

Materials:

-

This compound sample

-

Deuterated water (D₂O) or Deuterated methanol (CD₃OD)

-

NMR tubes

-

Internal standard (e.g., maleic acid)

-

NMR spectrometer (e.g., 400 MHz)

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound and a known quantity of the internal standard into a clean vial.

-

Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (D₂O is a good choice given the salt form).

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Acquire a ¹H NMR spectrum. Key parameters to consider include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration for quantitative analysis.[15]

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Identify the characteristic peaks for this compound and the internal standard.

-

Integrate the area under the peaks corresponding to the analyte and the internal standard.

-

Calculate the purity of the sample based on the ratio of the integrals and the known weights of the sample and standard.

-

The following diagram outlines a typical analytical workflow for the quality control of this compound.

Caption: A typical analytical workflow for quality control.

Handling and Storage

This compound should be handled with appropriate personal protective equipment, including gloves, lab coat, and safety glasses, in a well-ventilated area or chemical fume hood. It should be stored at -20°C, sealed away from moisture and light.[3] For solutions in solvents like DMSO, storage at -80°C is recommended for long-term stability.[3]

Conclusion

This compound is a valuable research tool for investigating the cholinergic nervous system. A thorough understanding of its chemical properties, mechanism of action, and appropriate analytical characterization is essential for its safe and effective use in a research setting. The protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this compound.

References

-

Wikipedia. Coniine. [Link]

-

PubChem. Coniine. [Link]

-

PubChem. This compound. [Link]

-

Pharmacognosy | Plants | herbal. Coniine-Synonyms Cicutine; Conicine-the toxic principle of poison Hemlock, Conium maculatum. [Link]

-

PubChem. 2-Propylpiperidine. [Link]

-

PubChem. (+)-Coniine. [Link]

-

PubChem. Coniine Hydrochloride. [Link]

-

SpectraBase. CONIINE;(R)-2-PROPYLPIPERIDINE - Optional[13C NMR] - Chemical Shifts. [Link]

-

National Institutes of Health. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]

-

National Institutes of Health. NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]

-

ResearchGate. (PDF) Quantitative NMR spectroscopy in pharmaceutical R&D. [Link]

Sources

- 1. CAS 555-92-0: Piperidine, 2-propyl-, hydrochloride (1:1), … [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C8H18ClN | CID 11156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Coniine [drugfuture.com]

- 6. Coniine - Wikipedia [en.wikipedia.org]

- 7. Coniine-Synonyms Cicutine; Conicine-the toxic principle of poison Hemlock, Conium maculatum [epharmacognosy.com]

- 8. Buy 2-Propylpiperidine | 3238-60-6 [smolecule.com]

- 9. Coniine hydrochloride | TargetMol [targetmol.com]

- 10. Coniine hydrochloride (Standard)_TargetMol [targetmol.com]

- 11. 2-Propylpiperidine | C8H17N | CID 9985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (+)-Coniine | C8H17N | CID 441072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

physical and chemical properties of 2-Propylpiperidine hydrochloride

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Propylpiperidine Hydrochloride

Preamble: This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, detailing the essential physicochemical properties of this compound. The information herein is curated to provide not only foundational data but also practical, field-proven insights into the handling, characterization, and application of this compound. The structure is designed to be intuitive, flowing from fundamental properties to practical experimental protocols, ensuring both scientific rigor and immediate utility.

Molecular Identity and Significance

This compound is the salt form of 2-propylpiperidine, a saturated heterocyclic compound. It is a derivative of the naturally occurring and highly toxic alkaloid, coniine, found in poison hemlock (Conium maculatum)[1][2]. In modern chemistry, it serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry where the piperidine scaffold is a common motif in drug design[3]. The hydrochloride salt is preferred in many applications due to its enhanced stability and solubility compared to the free base[4].

The molecule possesses a chiral center at the second carbon of the piperidine ring, the point of attachment for the propyl group. This results in two enantiomers: (S)- and (R)-2-propylpiperidine. This guide will primarily address the properties of the racemic (±) mixture, referred to as this compound (CAS No: 15991-59-0)[5][6].

Figure 1: Structure of this compound (* denotes chiral center).

Core Physicochemical Characteristics

A thorough understanding of the physicochemical properties is a non-negotiable prerequisite for successful process development, formulation, and analytical characterization.

Physical Properties

The key physical descriptors for this compound are summarized below. These values are critical for decisions regarding solvent selection, purification methods, and storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈ClN | [5][6][7] |

| Molecular Weight | 163.69 g/mol | [1][5][6][8][9] |

| Appearance | White to off-white solid | [10] |

| Melting Point | 211-221 °C | [1][8] |

| Solubility | Freely soluble in water and alcohol. | [1][4] |

| pKa (of parent amine) | ~10-11 (predicted) |

Expertise & Experience: The observed melting point provides a rapid and reliable indicator of purity; a broad melting range often suggests the presence of impurities. While some older literature cites a pKa of 3.1 for the parent amine, this is chemically inconsistent with a secondary alkylamine[1][2]. The expected pKa is in the range of 10-11, typical for piperidine derivatives. This high pKa means that at physiological pH (~7.4), the compound will exist almost exclusively in its protonated, charged form, a critical consideration for its pharmacokinetic profile.

Chemical Properties and Stability

Stability: The hydrochloride salt is significantly more stable than its free base counterpart. The free base, 2-propylpiperidine, is a colorless alkaline liquid that is known to darken and polymerize upon exposure to light and air[1][2]. Therefore, for long-term storage, the hydrochloride salt is recommended and should be kept in a tightly sealed container away from light.

Reactivity: The core reactivity of this compound involves the deprotonation of the piperidinium ion to yield the nucleophilic free base. This is a fundamental and necessary step for any subsequent synthetic modifications.

-

Reaction with Base: Treatment with a strong base (e.g., NaOH, K₂CO₃) neutralizes the hydrochloride, liberating the free base. This is typically performed in a biphasic system, allowing the more organic-soluble free base to be extracted from the aqueous layer.

-

Reactivity of the Free Base: Once generated, the secondary amine of the free base is a potent nucleophile and can participate in a variety of bond-forming reactions, including N-alkylation, N-acylation, and reductive amination. These reactions are foundational for incorporating the 2-propylpiperidine moiety into larger, more complex target molecules.

Figure 2: Standard workflow for generating the free base from its hydrochloride salt.

Protocols for Analytical Characterization

The identity and purity of this compound must be rigorously confirmed. The following protocols describe a self-validating system for its characterization.

Identity Confirmation via FTIR Spectroscopy

Principle: Infrared spectroscopy confirms the presence of key functional groups. For an amine hydrochloride, the most characteristic feature is the broad N-H stretching vibration.

Methodology:

-

Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr and pressing the mixture into a translucent disk. Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid.

-

Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Interpretation: The resulting spectrum should be compared against a reference standard. Key expected absorptions include:

-

~2700-2250 cm⁻¹: A very broad and strong band corresponding to the N-H⁺ stretching vibrations of the secondary ammonium salt.

-

~2960-2850 cm⁻¹: Strong, sharp peaks from the C-H stretching of the propyl and piperidine alkyl groups.

-

~1600-1500 cm⁻¹: N-H bending vibrations.

-

Trustworthiness: The presence of the characteristic broad ammonium stretch is strong evidence for the salt form of the amine, distinguishing it from the free base.

Purity Assessment by Melting Point

Principle: The melting point is a physical constant that is highly sensitive to impurities, which typically depress and broaden the melting range.

Methodology:

-

Calibration: Ensure the melting point apparatus is calibrated using certified reference standards.

-

Sample Preparation: Load a small amount of finely powdered, dry sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

-

Measurement: Place the capillary in the apparatus and heat at a rapid rate to ~20 °C below the expected melting point. Then, reduce the ramp rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid is observed (onset) and the temperature at which the last crystal melts (clear point). This range should be sharp (e.g., ≤ 2 °C) and fall within the literature value for a pure sample.

Structural Elucidation by NMR Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide the most definitive structural confirmation by mapping the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).

-

Interpretation of ¹H NMR Spectrum: The spectrum will show a complex series of multiplets for the piperidine ring protons and the propyl chain. The integration of the signals should correspond to the number of protons (e.g., the CH₃ group of the propyl chain should integrate to 3H). The proton attached to the nitrogen may be broadened or exchange with the solvent (D₂O).

-

Interpretation of ¹³C NMR Spectrum: The spectrum should show 8 distinct carbon signals, corresponding to the 8 carbon atoms in the molecule, confirming the absence of molecular symmetry that would make certain carbons equivalent.

Figure 3: A robust, self-validating workflow for the quality control of 2-Propylpiperidine HCl.

Safety and Handling

Given that 2-Propylpiperidine is a derivative of the toxic alkaloid coniine, appropriate safety measures are imperative. The parent compound is toxic if swallowed, in contact with skin, or if inhaled[11][12].

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves[13][14].

-

Storage: Store in a cool, dry, and well-ventilated area, locked up and away from incompatible materials such as strong oxidizing agents[15].

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

This compound is a foundational building block whose properties must be well-understood for its effective application in pharmaceutical R&D. This guide has provided a detailed overview of its physical and chemical characteristics, grounded in authoritative data. The experimental protocols described offer a clear and reliable framework for the identity and purity confirmation of this compound. For future development, a deeper investigation into potential polymorphism of the crystalline salt and a comprehensive forced degradation study would provide invaluable data for ensuring the long-term stability and performance of any resultant active pharmaceutical ingredients.

References

- Echemi. (n.d.). Piperidine, 2-propyl-, hydrochloride (1:1), (2S)-.

- Benchchem. (n.d.). 2-Propylpiperidine | 3238-60-6.

-

PubChem. (n.d.). This compound | C8H18ClN | CID 11156. Retrieved from [Link]

- ChemAnalyst. (n.d.). CAS 555-92-0: Piperidine, 2-propyl-, hydrochloride (1:1), (2S)-.

-

PubChem. (n.d.). 2-Propylpiperidine | C8H17N | CID 9985. Retrieved from [Link]

- CymitQuimica. (2024). 2-n-Propylpiperidine.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- PhytoLab. (n.d.). Coniine hydrochloride phyproof® Reference Substance.

- The Merck Index Online. (n.d.). Coniine.

- Fisher Scientific. (2025). Safety Data Sheet - Piperine.

- Santa Cruz Biotechnology. (n.d.). (±)-Coniine.

- ECHEMI. (n.d.). 2-Propylpiperidine.

-

National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

- 1. Coniine [drugfuture.com]

- 2. echemi.com [echemi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 555-92-0: Piperidine, 2-propyl-, hydrochloride (1:1), … [cymitquimica.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. Coniine hydrochloride phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]

- 7. chemscene.com [chemscene.com]

- 8. echemi.com [echemi.com]

- 9. Coniine hydrochloride - (±)-2-Propylpiperidine hydrochloride, DL-Coniin hydrochloride [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 2-Propylpiperidine | C8H17N | CID 9985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-Propylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylpiperidine hydrochloride, chemically synonymous with (±)-coniine hydrochloride, is a piperidine alkaloid renowned for its potent biological activity.[1][2] Historically known for its toxicity, this compound is now a valuable pharmacological tool for investigating the function of nicotinic acetylcholine receptors (nAChRs). This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and physiological consequences. Furthermore, it offers detailed experimental protocols for researchers seeking to investigate its effects, underpinned by a focus on scientific integrity and reproducibility.

Introduction: The Dual Nature of a Potent Ligand

2-Propylpiperidine is a chiral molecule existing as (S)-(+)-coniine and (R)-(-)-coniine enantiomers.[1] The racemic mixture, and its hydrochloride salt, exhibit a complex pharmacological profile primarily characterized by its interaction with nicotinic acetylcholine receptors (nAChRs).[2][3] While its toxicity at high doses, leading to respiratory paralysis, is well-documented, at sub-toxic concentrations, it serves as a potent agonist at these crucial ion channels.[1][4] This agonistic action initiates a cascade of events that modulate neuronal excitability and neurotransmitter release, making it a subject of significant interest in neuropharmacology and drug development.[5]

Molecular Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors

The primary molecular target of this compound is the family of nicotinic acetylcholine receptors, ligand-gated ion channels integral to synaptic transmission in both the central and peripheral nervous systems.[2][3]

Agonism at nAChRs

2-Propylpiperidine acts as a potent agonist at nAChRs, with a reported EC50 value of 0.3 mM.[2][3] Upon binding to the receptor, it induces a conformational change that opens the ion channel, allowing the influx of cations, primarily Na+ and Ca2+. This influx leads to depolarization of the cell membrane.

Receptor Subtype Affinity

While 2-propylpiperidine is a broad-spectrum nAChR agonist, its affinity for different nAChR subtypes is not uniform. This differential affinity is a critical determinant of its overall pharmacological effect. Further research is needed to fully elucidate the binding profile across various neuronal subtypes such as α4β2 and α7.

Table 1: Reported Potency of this compound

| Parameter | Value | Receptor/System |

| EC50 | 0.3 mM | General nAChR Agonism |

| LD50 (mice) | 7.7 mg/kg | Acute Toxicity |

Cellular and Physiological Consequences

The activation of nAChRs by this compound triggers a series of downstream events that culminate in significant physiological responses.

Downstream Signaling Pathways

The initial depolarization caused by cation influx through the nAChR channel is the first step in a complex signaling cascade. The influx of Ca2+ is particularly significant as it acts as a second messenger, activating a variety of intracellular signaling pathways.

Modulation of Neurotransmitter Release

A key consequence of nAChR activation is the modulation of neurotransmitter release. Presynaptic nAChRs are known to regulate the release of several neurotransmitters, including acetylcholine, dopamine, norepinephrine, and GABA. Studies have shown that coniine inhibits nicotinic receptor-mediated nitrergic and noradrenergic transmitter responses.[5]

Behavioral Effects

The widespread action of 2-propylpiperidine on the nervous system results in a range of behavioral effects. At lower doses, nicotinic agonists can have stimulant effects on locomotion and cognition. However, at higher, toxic doses, the overstimulation of nAChRs, particularly at the neuromuscular junction, leads to a depolarizing block, muscle paralysis, and ultimately, respiratory failure.[1][4]

Experimental Protocols for Mechanistic Studies

To facilitate further research into the mechanism of action of this compound, this section provides detailed, self-validating protocols for key experimental assays.

Radioligand Binding Assay for nAChR Affinity

This protocol allows for the determination of the binding affinity (Ki) of this compound for specific nAChR subtypes.

Principle: This is a competitive binding assay where unlabeled this compound competes with a radiolabeled ligand for binding to nAChRs. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.

Materials:

-

Membrane preparations from cells expressing the nAChR subtype of interest or from brain tissue.

-

Radioligand (e.g., [³H]-epibatidine, [³H]-cytisine).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Wash buffer (ice-cold binding buffer).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, prepare triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand like nicotine), and competitor binding (membranes + radioligand + varying concentrations of this compound).

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the competitor. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the direct effects of this compound on neuronal ion channel function and membrane potential.[6]

Principle: A glass micropipette forms a high-resistance (gigaohm) seal with the membrane of a single neuron. The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell's interior. The membrane potential can be clamped at a set voltage to record the currents flowing through ion channels in response to the application of this compound.

Materials:

-

Cultured neurons or acute brain slices.

-

Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system).

-

Borosilicate glass capillaries for pulling pipettes.

-

External solution (e.g., artificial cerebrospinal fluid).

-

Internal solution (pipette solution).

-

This compound stock solution.

Procedure:

-

Cell Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.

-

Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a gigaohm seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

-

Recording: Clamp the cell at a holding potential (e.g., -70 mV).

-

Drug Application: Perfuse the cell with the external solution containing a known concentration of this compound.

-

Data Acquisition: Record the resulting inward currents.

-

Data Analysis: Analyze the amplitude, kinetics, and dose-response relationship of the induced currents.

In Vitro Neurotransmitter Release Assay

This protocol assesses the effect of this compound on the release of specific neurotransmitters from brain tissue.

Principle: Brain slices or synaptosomes are pre-loaded with a radiolabeled neurotransmitter or its precursor. The tissue is then stimulated in the presence or absence of this compound, and the amount of released radioactivity is measured.

Materials:

-

Brain tissue (e.g., striatum for dopamine release).

-

Radiolabeled neurotransmitter (e.g., [³H]-dopamine) or precursor.

-

Physiological buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

Stimulation solution (e.g., high potassium buffer).

-

This compound.

-

Scintillation counter.

Procedure:

-

Tissue Preparation: Prepare brain slices or synaptosomes.

-

Loading: Incubate the tissue with the radiolabeled neurotransmitter.

-

Washing: Wash the tissue to remove excess radiolabel.

-

Perfusion: Place the tissue in a perfusion system and collect fractions of the superfusate.

-

Stimulation: Switch to a high-potassium buffer to depolarize the terminals and induce neurotransmitter release, in the presence or absence of this compound.

-

Sample Collection: Continue collecting fractions during and after stimulation.

-

Quantification: Measure the radioactivity in each fraction using a scintillation counter.

-

Data Analysis: Calculate the percentage of total radioactivity released per fraction and compare the release profiles between control and drug-treated conditions.

Structure-Activity Relationship (SAR)

The chemical structure of piperidine-based compounds is critical for their interaction with nAChRs. For 2-alkylpiperidines, the nature and stereochemistry of the alkyl group at the 2-position significantly influence binding affinity and functional activity. The propyl group in 2-propylpiperidine contributes to its potent agonistic properties. Further synthetic modifications of the piperidine ring and the propyl chain could lead to the development of more selective and potent nAChR modulators.[7][8]

Conclusion

This compound is a potent nAChR agonist with a multifaceted mechanism of action. Its ability to stimulate nAChRs leads to neuronal depolarization, modulation of neurotransmitter release, and a range of physiological and behavioral effects. Understanding the detailed molecular and cellular actions of this compound is crucial for both elucidating the fundamental roles of nAChRs in the nervous system and for the rational design of novel therapeutics targeting these receptors. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate pharmacology of this compound and similar compounds.

References

-

Gao, Y., et al. (2023). Whole Cell Patch Clamp Electrophysiology in Human Neuronal Cells. Methods in Molecular Biology, 2683, 259-273. [Link]

-

Wikipedia. (2024). Coniine. Retrieved from [Link]

-

Zhou, J., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5034-5037. [Link]

-

Charles River Laboratories. (n.d.). Patch-Clamp Electrophysiology Studies. Retrieved from [Link]

-

Toll, L., et al. (2019). Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats. ACS Chemical Neuroscience, 10(10), 4355-4365. [Link]

-

Nikon Instruments Inc. (n.d.). Electrophysiology. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Retrieved from [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

-

Henderson, B. J., et al. (2021). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. Molecules, 26(16), 4793. [Link]

-

The Scientist. (2024). Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. Retrieved from [Link]

-

Tuncel, N., et al. (2012). The effect of coniine on presynaptic nicotinic receptors. Toxicon, 60(5), 870-875. [Link]

-

Carroll, F. I., et al. (2012). Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'. Journal of Medicinal Chemistry, 55(14), 6512-6522. [Link]

-

Obeng, S., et al. (2020). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. European Journal of Medicinal Chemistry, 208, 112773. [Link]

-

De-Eknamkul, W., & Kiattisin, K. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 4(12), 2211-2217. [Link]

-

Soltesz Lab. (2020). Patch-Clamp Recordings. Retrieved from [Link]

-

Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules, 22(11), 1962. [Link]

-

Papke, R. L., et al. (2011). Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors. Current Pharmaceutical Design, 17(17), 1697-1709. [Link]

-

Ciaffero, V., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Catalysts, 11(11), 1361. [Link]

-

PubChem. (n.d.). 2-Propylpiperidine. Retrieved from [Link]

-

NIST. (n.d.). Piperidine, 2-propyl-, (S)-. Retrieved from [Link]

-

Eaton, J. B., et al. (2003). Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (+/-)-UB-165. Journal of Medicinal Chemistry, 46(24), 5220-5233. [Link]

-

Zhang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

George, A. A., et al. (2018). A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience, 9(2), 339-348. [Link]

-

Arnsten, A. F., & Goldman-Rakic, P. S. (1993). Effects of Concomitant Cholinergic and Adrenergic Stimulation on Learning and Memory Performance by Young and Aged Monkeys. Cerebral Cortex, 3(4), 304-312. [Link]

-

Liu, X. (2019). Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development. Journal of Addiction Research & Therapy, 10(2), 381. [Link]

-

Waddell, J., & Mooney, S. M. (2017). Choline and Working Memory Training Improve Cognitive Deficits Caused by Prenatal Exposure to Ethanol. Nutrients, 9(10), 1080. [Link]

Sources

- 1. Coniine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-Propylpiperidine | C8H17N | CID 9985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The effect of coniine on presynaptic nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Whole Cell Patch Clamp Electrophysiology in Human Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajchem-a.com [ajchem-a.com]

An In-Depth Technical Guide to 2-Propylpiperidine Hydrochloride: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Propylpiperidine hydrochloride, a compound of significant historical and pharmacological interest, more commonly known as coniine hydrochloride. From its notorious role in ancient history as the toxic principle of poison hemlock to its place in the annals of chemistry as the first alkaloid to be synthesized, this document traces its discovery, elucidates its chemical and physical properties, and details both historical and modern synthetic methodologies. The guide further explores its complex pharmacological profile, mechanism of action as a potent nicotinic acetylcholine receptor antagonist, and its toxicological implications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to support further investigation and potential therapeutic exploration of this fascinating molecule.

A Storied Past: The Discovery and History of a Notorious Alkaloid

The history of 2-propylpiperidine is inextricably linked with poison hemlock (Conium maculatum), a plant infamous for its use in the execution of the Greek philosopher Socrates in 399 BC.[1][2] While the toxic properties of hemlock were known in antiquity, the isolation of its active principle, coniine (the freebase of this compound), was not achieved until 1826 by the German chemist Giseke.[1]

A pivotal moment in the history of organic chemistry arrived in 1886 when Albert Ladenburg accomplished the first total synthesis of an alkaloid, racemic (±)-coniine.[3] This landmark achievement not only confirmed the structure of coniine as 2-propylpiperidine, which had been proposed by August Wilhelm von Hofmann in 1881, but also marked a significant milestone in the field of synthetic organic chemistry.[1] Ladenburg's work demonstrated that complex, naturally occurring nitrogenous compounds could be constructed in the laboratory, paving the way for the synthesis of countless other alkaloids and pharmaceuticals.

Historically, despite its potent toxicity, preparations of Conium maculatum saw limited and cautious medicinal use. Ancient Greek and Arab physicians utilized it for its sedative and antispasmodic properties, often for conditions like joint pain.[4][5] In medieval Europe, it was an ingredient in remedies for rabies, and later, it was explored for its potential in treating tumors and as a sedative.[6][7] However, the narrow therapeutic window and the high risk of fatal poisoning severely limited its clinical applications.[7]

Physicochemical Properties of this compound

This compound is the salt form of the volatile and oily freebase, coniine. The hydrochloride salt is a more stable, crystalline solid, which makes it more suitable for research and handling.[8]

| Property | Value | Reference(s) |

| IUPAC Name | 2-propylpiperidine;hydrochloride | [9] |

| Synonyms | Coniine hydrochloride, (±)-2-Propylpiperidine HCl | [9] |

| Molecular Formula | C₈H₁₈ClN | [9] |

| Molecular Weight | 163.69 g/mol | [9] |

| Appearance | White to off-white solid | |

| Melting Point | 211-212 °C | [10] |

| Solubility | Soluble in water and alcohol. | [8] |

| pKa | 3.1 (of the freebase) |

Synthesis of this compound

The synthesis of 2-propylpiperidine has evolved significantly since Ladenburg's initial report. While his method is of great historical importance, modern approaches offer higher efficiency, stereoselectivity, and safety.

Ladenburg's Historic Synthesis (1886)

Ladenburg's synthesis, while groundbreaking for its time, is a multi-step process with relatively low overall yield. It provided racemic (±)-coniine, which was then resolved into its enantiomers.

Caption: A modern approach to the enantioselective synthesis of (S)-2-propylpiperidine hydrochloride.

Detailed Experimental Protocol (Illustrative):

-

Synthesis of N-Benzyl-2-propylpyridinium Bromide: A solution of 2-propylpyridine (1.0 eq) in acetonitrile is treated with benzyl bromide (1.1 eq). The reaction mixture is stirred at reflux for 12 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the pyridinium salt.

-

Iridium-Catalyzed Asymmetric Hydrogenation: In a glovebox, a pressure reactor is charged with the N-benzyl-2-propylpyridinium bromide (1.0 eq), [Ir(COD)Cl]₂ (0.01 eq), and a chiral phosphine ligand (e.g., (R)-BINAP, 0.022 eq) in anhydrous, degassed methanol. The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas (50 atm). The reaction is stirred at 50 °C for 24 hours. After cooling and careful depressurization, the solvent is removed under reduced pressure.

-

Debenzylation: The crude N-benzyl-2-propylpiperidine is dissolved in methanol, and Pearlman's catalyst (20% Pd(OH)₂/C, 10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is then removed by filtration through Celite, and the solvent is evaporated.

-

Formation of the Hydrochloride Salt: The resulting (S)-2-propylpiperidine is dissolved in diethyl ether and cooled to 0 °C. A solution of 2 M HCl in diethyl ether is added dropwise with stirring until precipitation is complete. The white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford (S)-2-propylpiperidine hydrochloride.

Spectroscopic Characterization

A thorough understanding of the spectroscopic data is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or CDCl₃) will show characteristic signals for the propyl group and the piperidine ring protons. The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield. Due to the chiral center at C2, the protons on the piperidine ring may exhibit complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms closer to the nitrogen atom will appear at a lower field (higher ppm value). [11][12]

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound provides valuable information about the functional groups present. Key absorption bands to expect include:

-

N-H stretch: A broad absorption in the region of 2700-3300 cm⁻¹, characteristic of a secondary amine salt. [13][14]* C-H stretch: Sharp peaks in the 2800-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the propyl group and the piperidine ring. [13][14]* N-H bend: An absorption band around 1580-1650 cm⁻¹. [15]* C-N stretch: A peak in the fingerprint region, typically between 1000 and 1250 cm⁻¹. [15]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-propylpiperidine (the freebase) typically results in fragmentation. [16]The molecular ion peak (M⁺) may be observed, but a prominent peak is often the result of alpha-cleavage, where the bond between the propyl group and the piperidine ring breaks, leading to a stable iminium ion. [17][18]The fragmentation pattern can be used to confirm the structure of the molecule. [17][19]

Pharmacological Profile and Mechanism of Action

2-Propylpiperidine is a potent neurotoxin that exerts its effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). [1][3]

Caption: Mechanism of action of 2-propylpiperidine at the neuromuscular junction.

The binding of 2-propylpiperidine to nAChRs initially mimics the action of acetylcholine, leading to the opening of the ion channel and depolarization of the postsynaptic membrane. [3]This results in initial muscle stimulation and fasciculations. However, 2-propylpiperidine is a more potent and persistent agonist than acetylcholine and is not readily broken down by acetylcholinesterase. This leads to prolonged depolarization of the motor endplate, causing the nAChRs to become desensitized and inactive. [3]The ultimate effect is a neuromuscular blockade, resulting in flaccid paralysis. [3] The primary cause of death from coniine poisoning is respiratory paralysis due to the blockade of the diaphragm and intercostal muscles. [3]

Toxicological Data

2-Propylpiperidine is highly toxic to humans and a wide range of animals. [6][20]The toxicity can vary depending on the enantiomer, with the (R)-(-)-enantiomer being more potent than the (S)-(+)-enantiomer. [21][22]

| Species | Route of Administration | LD₅₀ (mg/kg) | Enantiomer | Reference(s) |

|---|---|---|---|---|

| Mouse | Intravenous | 7.0 | (-)-coniine | [21][22] |

| Mouse | Intravenous | 12.1 | (+)-coniine | [21][22] |

| Mouse | Intravenous | 7.7 | (±)-coniine | [21][22] |

| Human | Oral (estimated lethal dose) | <5 | Not specified | [20] |

| Cattle, Ewes, Mares | Oral | Teratogenic effects observed | Not specified | [23]|

Symptoms of poisoning in humans progress from initial nausea, vomiting, and confusion to muscular weakness, paralysis, and ultimately death from respiratory failure. [20][24]The onset of symptoms is typically rapid, occurring within 30 minutes to an hour after ingestion. [24]

Modern Research and Potential Applications

Despite its toxicity, the unique pharmacological profile of 2-propylpiperidine continues to attract scientific interest. Its potent interaction with nAChRs makes it a valuable tool for studying the structure and function of these receptors.

Furthermore, there is renewed interest in the potential therapeutic applications of coniine derivatives. [25]Research is exploring the development of analogs with modified pharmacological profiles that could potentially be used for pain relief without addictive side effects. [25]The piperidine scaffold is a common motif in many pharmaceuticals, and understanding the structure-activity relationships of compounds like 2-propylpiperidine can inform the design of new drugs targeting nAChRs for a variety of neurological and psychiatric disorders.

Conclusion

This compound is a molecule with a rich and multifaceted history, from its role as a deadly poison in antiquity to its pivotal position in the development of synthetic organic chemistry. Its potent and specific interaction with nicotinic acetylcholine receptors continues to make it a subject of significant scientific inquiry. While its inherent toxicity precludes its direct therapeutic use, a thorough understanding of its chemistry, pharmacology, and toxicology is essential for researchers exploring the development of novel therapeutics targeting the cholinergic system. This in-depth technical guide provides a solid foundation for such endeavors, offering a comprehensive resource for the scientific community.

References

Sources

- 1. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Coniine - Wikipedia [en.wikipedia.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. reddit.com [reddit.com]

- 6. Conium maculatum - Wikipedia [en.wikipedia.org]

- 7. The History of Hemlock: A Not-So-Healing Herb - Plants and Plantagenets [plantsandplantagenets.com]

- 8. CAS 555-92-0: Piperidine, 2-propyl-, hydrochloride (1:1), … [cymitquimica.com]

- 9. This compound | C8H18ClN | CID 11156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 12. spectrabase.com [spectrabase.com]

- 13. rjpn.org [rjpn.org]

- 14. azooptics.com [azooptics.com]

- 15. researchgate.net [researchgate.net]

- 16. Piperidine, 2-propyl-, (S)- [webbook.nist.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Stereoselective potencies and relative toxicities of coniine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tpcj.org [tpcj.org]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 2-Propylpiperidine Hydrochloride: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biological activity of 2-Propylpiperidine hydrochloride, a compound of significant interest in neuropharmacology and toxicology. Known historically as coniine hydrochloride, this piperidine alkaloid offers a potent and multifaceted interaction with the nervous system. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of its mechanism of action, pharmacological effects, and essential experimental protocols to facilitate further investigation.

Introduction: The Chemical and Biological Landscape of 2-Propylpiperidine

2-Propylpiperidine, a member of the piperidine alkaloid family, is a naturally occurring chiral compound found in plants such as the poison hemlock (Conium maculatum)[1]. The hydrochloride salt of 2-propylpiperidine is frequently utilized in research due to its increased stability and solubility in aqueous solutions[2][3]. Structurally, it features a simple yet pharmacologically active piperidine ring with a propyl substituent at the 2-position[4]. This seemingly straightforward molecule exerts profound biological effects, primarily through its interaction with the cholinergic nervous system[2].

Mechanism of Action: A Potent Nicotinic Acetylcholine Receptor Agonist

The primary biological target of this compound is the nicotinic acetylcholine receptor (nAChR)[2][5][6]. It acts as a potent agonist at these receptors, initiating a cascade of downstream physiological effects[2][6].

Interaction with nAChRs

This compound mimics the action of the endogenous neurotransmitter acetylcholine, binding to and activating nAChRs. This interaction leads to the opening of the ion channel intrinsic to the receptor, resulting in an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent depolarization of the cell membrane[2]. The effective concentration (EC₅₀) for this agonistic activity is approximately 0.3 mM[2][5][6].

Biphasic Nicotinic Action

A hallmark of 2-propylpiperidine's activity is its biphasic, nicotine-like effect on autonomic ganglia[4][7]. At lower concentrations, its agonistic action leads to stimulation of these ganglia. However, at higher concentrations or with prolonged exposure, it causes a persistent depolarization, leading to a state of receptor desensitization and subsequent ganglionic blockade[4][7].

Neuromuscular Junction Blockade

In addition to its effects on autonomic ganglia, 2-propylpiperidine exhibits a curare-like effect at the neuromuscular junction[4][7]. By acting on nAChRs on skeletal muscle, it disrupts normal neurotransmission, leading to muscle paralysis. This is a critical component of its toxicological profile[4][7].

Pharmacological and Toxicological Profile

The potent interaction of this compound with nAChRs translates into a range of significant pharmacological and toxicological effects.

Neurotoxicity

2-Propylpiperidine is a potent neurotoxin that disrupts the peripheral nervous system[4][7]. The primary cause of its acute toxicity is respiratory paralysis resulting from the blockade of neuromuscular transmission to the diaphragm and other respiratory muscles[4][7]. The LD₅₀ in mice has been reported as 7.7 mg/kg via intravenous administration[5][6]. For humans, a dose of less than 0.2 grams can be fatal[4][7].

Central Nervous System Effects

Research indicates that 2-Propylpiperidine can cross the blood-brain barrier, suggesting potential effects on the central nervous system (CNS)[2]. Its interaction with nAChRs in the brain could have implications for cholinergic pathways involved in various neurological processes[2].

Teratogenicity

Some piperidine alkaloids have been associated with teratogenic effects, and 2-propylpiperidine is also noted to have a role as a teratogenic agent[1][4].

Experimental Protocols for Biological Evaluation

To investigate the biological activity of this compound, a series of in vitro and in vivo assays are essential. The following section outlines key experimental workflows.

In Vitro Assessment of nAChR Agonism

Objective: To determine the potency and efficacy of this compound as an nAChR agonist.

Methodology: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

-

Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., α7 or α4β2). Incubate for 2-5 days to allow for receptor expression.

-

TEVC Recording:

-

Place an oocyte in a recording chamber continuously perfused with a saline solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential of -70 mV.

-

-

Compound Application: Apply increasing concentrations of this compound to the oocyte via the perfusion system.

-

Data Acquisition: Record the inward current elicited by the compound at each concentration.

-

Data Analysis: Plot the current response against the compound concentration and fit the data to a Hill equation to determine the EC₅₀ and Hill slope.

dot

Caption: Workflow for assessing nAChR agonism using TEVC.

In Vivo Assessment of Neurotoxicity

Objective: To determine the acute toxicity (LD₅₀) of this compound.

Methodology: Acute Toxicity Study in Mice

-

Animal Model: Use a suitable strain of laboratory mice (e.g., CD-1), grouped by sex and weight.

-

Dose Preparation: Prepare serial dilutions of this compound in a sterile, isotonic vehicle (e.g., saline).

-

Administration: Administer a single dose of the compound to each group of animals via the desired route (e.g., intravenous, intraperitoneal). Include a vehicle control group.

-

Observation: Closely monitor the animals for signs of toxicity (e.g., convulsions, paralysis, respiratory distress) and mortality over a specified period (e.g., 24-48 hours).

-

Data Collection: Record the number of mortalities in each dose group.

-

LD₅₀ Calculation: Use a statistical method, such as probit analysis, to calculate the LD₅₀ value.

dot

Caption: In vivo acute toxicity assessment workflow.

Quantitative Data Summary

| Parameter | Value | Organism/System | Reference |

| EC₅₀ (nAChR Agonism) | 0.3 mM | - | [5][6] |

| LD₅₀ (Acute Toxicity) | 7.7 mg/kg (i.v.) | Mice | [5][6] |

| Fatal Dose (Human) | < 0.2 g | Human | [4][7] |

Conclusion and Future Directions

This compound is a potent nAChR agonist with significant neurotoxic properties. Its well-defined mechanism of action makes it a valuable tool for studying the cholinergic system. Future research should focus on elucidating its selectivity for different nAChR subtypes and further exploring its effects within the central nervous system. A deeper understanding of its structure-activity relationship could also inform the development of novel nAChR modulators with therapeutic potential.

References

-

2-Propylpiperidine | C8H17N | CID 9985 - PubChem. National Center for Biotechnology Information. [Link]

-

(+)-Coniine | C8H17N | CID 441072 - PubChem. National Center for Biotechnology Information. [Link]

-

This compound | C8H18ClN | CID 11156 - PubChem. National Center for Biotechnology Information. [Link]

-

Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - MDPI. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy 2-Propylpiperidine | 3238-60-6 [smolecule.com]

- 3. CAS 555-92-0: Piperidine, 2-propyl-, hydrochloride (1:1), … [cymitquimica.com]

- 4. 2-Propylpiperidine | C8H17N | CID 9985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (+)-Coniine | C8H17N | CID 441072 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Presence of 2-Propylpiperidine Hydrochloride in Nature: A Technical Guide for Researchers

This guide provides an in-depth exploration of 2-propylpiperidine hydrochloride, a compound of significant interest to researchers in natural product chemistry, pharmacology, and drug development. While this piperidine alkaloid, commonly known as coniine in its free base form, is infamous for its toxicity, its unique biological activity continues to attract scientific inquiry. This document delves into its natural origins, biosynthetic pathways, methodologies for its extraction and isolation, and analytical techniques for its characterization, with a focus on providing practical, field-proven insights.

Natural Occurrence: A Toxin's Unexpected Distribution

2-Propylpiperidine, or coniine, is a naturally occurring alkaloid found in a surprisingly diverse range of unrelated plant species. Its hydrochloride salt is the form often prepared for stability and use in research settings. The primary and most notorious source of this alkaloid is poison hemlock (Conium maculatum L.), a member of the Apiaceae family.[1][2] Historically, an extract of this plant was used in the execution of the philosopher Socrates.[3]

Beyond poison hemlock, 2-propylpiperidine has been identified in the carnivorous yellow pitcher plant (Sarracenia flava) and other Sarracenia species, where it is believed to play a role in paralyzing insect prey.[3][4] The alkaloid is also present in fool's parsley (Aethusa cynapium) and certain species of the genus Aloe, such as Aloe globuligemma.[1][5] Additionally, (S)-2-Propylpiperidine has been reported in black elderberry (Sambucus nigra) and the devil's tongue (Amorphophallus rivieri).[3][4]

The concentration of 2-propylpiperidine varies significantly depending on the plant species, the part of the plant, and its developmental stage. In poison hemlock, the highest concentrations are typically found in the fruits and seeds.[5]

Table 1: Natural Sources and Reported Concentrations of 2-Propylpiperidine (Coniine)

| Plant Species | Family | Plant Part(s) | Reported Concentration | Reference(s) |

| Conium maculatum (Poison Hemlock) | Apiaceae | Fruits, Seeds, Leaves | Up to 2% in unripe fruits | [5] |

| Sarracenia flava (Yellow Pitcher Plant) | Sarraceniaceae | Whole plant | 5 mg from 45 kg of fresh material | [3] |

| Aloe globuligemma | Asphodelaceae | Not specified | Presence confirmed | [5] |

| Aethusa cynapium (Fool's Parsley) | Apiaceae | Not specified | Presence confirmed | [1] |

| Sambucus nigra (Black Elderberry) | Adoxaceae | Not specified | Presence of (S)-isomer confirmed | [3][4] |

| Amorphophallus rivieri (Devil's Tongue) | Araceae | Not specified | Presence of (S)-isomer confirmed | [3][4] |

Biosynthesis: A Polyketide-Derived Pathway

The biosynthesis of 2-propylpiperidine (coniine) is a fascinating example of a polyketide-derived pathway in plants.[6] The pathway commences with the formation of the carbon backbone and culminates in the formation of the characteristic piperidine ring.

The key steps in the biosynthesis of coniine are as follows:

-

Carbon Backbone Formation: The pathway is initiated by a type III polyketide synthase (PKS), specifically Conium polyketide synthase 5 (CPKS5). This enzyme catalyzes the condensation of one molecule of butyryl-CoA with two molecules of malonyl-CoA to form a triketide product.[5][6]

-

Reduction: The resulting polyketide is then thought to be reduced by a polyketide reductase (PKR) to yield 5-keto-octanal.[5]

-

Transamination: The nitrogen atom is introduced via a transamination reaction catalyzed by L-alanine:5-keto-octanal aminotransferase (AAT). This enzyme transfers the amino group from L-alanine to 5-keto-octanal, forming an amine.[1][5]

-

Cyclization: The resulting amino-aldehyde undergoes a spontaneous, non-enzymatic cyclization and dehydration to form the intermediate γ-coniceine.[1][5]

-

Final Reduction: The biosynthesis is completed by the NADPH-dependent reduction of γ-coniceine to coniine, a reaction catalyzed by γ-coniceine reductase (CR).[1][5]

Figure 1: Proposed biosynthetic pathway of 2-propylpiperidine (coniine).

Extraction and Isolation from Natural Sources

The extraction and isolation of 2-propylpiperidine from its natural sources require careful consideration of the alkaloid's volatility and basicity. The most commonly employed method, particularly for Conium maculatum, is steam distillation.

Steam Distillation Protocol for Conium maculatum**

This protocol is adapted from established methods for the extraction of coniine from poison hemlock seeds.

Materials:

-

Freshly harvested or dried, bruised hemlock seeds

-

Sodium carbonate (Na₂CO₃) or other suitable base

-

Steam distillation apparatus

-

Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), dilute solution

-

Ether or dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Alkalinization: The plant material is first treated with a basic solution, such as sodium carbonate, to liberate the free base form of the alkaloid, which is more volatile.

-

Steam Distillation: The alkalinized plant material is then subjected to steam distillation. The volatile coniine co-distills with the steam.

-

Acidification of Distillate: The collected distillate is acidified with a dilute acid (e.g., HCl or H₂SO₄) to a pH of approximately 2-3. This converts the volatile coniine free base into its non-volatile salt (hydrochloride or sulfate), trapping it in the aqueous phase.

-

Concentration: The acidified distillate is then concentrated, typically using a rotary evaporator, to reduce the volume.

-

Basification and Extraction: The concentrated aqueous solution is made basic (pH 9-10) with a strong base like NaOH. This converts the coniine salt back to the free base, which can then be extracted into an organic solvent such as ether or dichloromethane.

-

Drying and Solvent Removal: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is carefully removed under reduced pressure to yield the crude coniine oil.

Conversion to this compound

For enhanced stability and ease of handling, the isolated coniine free base is typically converted to its hydrochloride salt.

Procedure:

-

Dissolve the crude coniine oil in a minimal amount of a suitable solvent, such as anhydrous ether or ethanol.

-

While stirring, slowly add a solution of hydrochloric acid in the same solvent (e.g., ethereal HCl) dropwise until precipitation is complete.

-

Collect the precipitated this compound by filtration.

-

The crude salt can be further purified by recrystallization from an appropriate solvent system, such as ethanol-ether.

Sources

- 1. Coniine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 2-Propylpiperidine | C8H17N | CID 9985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. De novo transcriptome assembly of Conium maculatum L. to identify candidate genes for coniine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Stereochemistry of 2-Propylpiperidine Hydrochloride

Introduction: The Significance of Chirality in 2-Propylpiperidine

2-Propylpiperidine, an alkaloid famously known as coniine, holds a significant place in the annals of chemistry and toxicology. It was the first alkaloid to be structurally characterized and chemically synthesized, a milestone achieved by Albert Ladenburg in 1886.[1][2] Found naturally in plants like poison hemlock (Conium maculatum), its ingestion is toxic to humans and livestock, causing death by respiratory paralysis through disruption of the central nervous system.[1][3]

The core of 2-propylpiperidine's biological activity and toxicological profile lies in its stereochemistry. The molecule possesses a single stereocenter at the C-2 position of the piperidine ring, giving rise to two non-superimposable mirror-image isomers, or enantiomers.[2] These enantiomers, (S)-(+)-coniine and (R)-(-)-coniine, are not biologically equivalent.[1][3] This stereochemical distinction is critical for researchers in drug development and toxicology, as the biological effects, potency, and toxicity can reside primarily in one enantiomer.[4] This guide provides an in-depth examination of the stereochemistry of 2-propylpiperidine, its hydrochloride salt, and the analytical methodologies required for its stereochemical characterization.

Caption: The enantiomers of 2-propylpiperidine (coniine).

Stereoisomers and Biological Activity

The two enantiomers of coniine exhibit marked differences in their biological potency and toxicity. The (R)-(-) enantiomer is generally considered the more biologically active and toxic of the two.[1][3] This stereoselectivity is a direct consequence of the three-dimensional nature of biological receptors, which preferentially interact with one enantiomer over the other.[5]

Research conducted on human fetal nicotinic neuromuscular receptors demonstrated a clear rank order of potency: (R)-(-)-coniine > (±)-coniine (the racemic mixture) > (S)-(+)-coniine.[6][7] This in-vitro finding correlates directly with in-vivo toxicity studies in mice.

Data Presentation: Comparative Toxicity of Coniine Enantiomers

The following table summarizes the median lethal dose (LD50) values, illustrating the stereoselective difference in toxicity.

| Compound | LD50 in Mice (mg/kg) | Reference |

| (R)-(-)-Coniine | 7.0 | [6][7] |

| (±)-Coniine (Racemate) | 7.7 | [6][7] |

| (S)-(+)-Coniine | 12.1 | [6][7] |

This data underscores the necessity for stereochemically pure compounds in research. Pharmacological studies conducted with racemic mixtures can yield misleading results, as the observed effects are a composite of the activities of both enantiomers.[3]

Synthesis and Chiral Resolution

Historically, coniine was first synthesized as a racemic mixture.[1][8] Modern synthetic strategies now allow for stereoselective synthesis, producing a single enantiomer directly.[3][9] However, the resolution of racemic (±)-2-propylpiperidine remains a fundamental and instructive technique in stereochemistry.

The most established method for resolving the racemate is classical resolution via the formation of diastereomeric salts. This technique, employed by Ladenburg in his seminal work, exploits the principle that diastereomers (stereoisomers that are not mirror images) have different physical properties, including solubility.[1][8]

Causality in Chiral Resolution

The process works by reacting the racemic amine (a mixture of two enantiomers) with a single enantiomer of a chiral acid, such as (+)-tartaric acid. This reaction forms a mixture of two diastereomeric salts:

-

[(S)-coniine]-[(+)-tartrate]

-

[(R)-coniine]-[(+)-tartrate]

Because these salts are diastereomers, they possess different solubilities in a given solvent. Through a process called fractional crystallization, the less soluble diastereomeric salt precipitates out of the solution first.[1][8] The salt is then isolated, and the chiral acid is removed by treatment with a base to liberate the pure enantiomer of 2-propylpiperidine.

Caption: Workflow for classical chiral resolution via diastereomeric salt formation.

Stereochemical Characterization

Confirming the absolute configuration and enantiomeric purity of 2-propylpiperidine requires specialized analytical techniques.

Polarimetry

Optical rotation is a fundamental characteristic of chiral molecules.[10] A solution of a pure enantiomer will rotate the plane of polarized light. The direction and magnitude of this rotation are specific to the compound, concentration, solvent, and temperature. The (S)-enantiomer of coniine is dextrorotatory (+), while the (R)-enantiomer is levorotatory (-).[3] The hydrochloride salts also exhibit characteristic optical rotations.

Data Presentation: Specific Optical Rotation of Coniine Enantiomers

| Compound | Specific Rotation [α]D | Conditions | Reference |

| (S)-(+)-Coniine | +8.4° | c = 4.0, in CHCl3 | [3] |

| (S)-(+)-Coniine | +16° | neat (undiluted) | [3][11] |

| (R)-(-)-Coniine | -7.9° | c = 0.5, in CHCl3 | [3] |

| (S)-(+)-Coniine HCl | +4.6° | c = 0.5, in Methanol | [3] |

| (R)-(-)-Coniine HCl | -5.2° | c = 0.5, in Methanol | [3] |

Note: Historical values may differ based on sample purity and measurement conditions.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, e.e.) of a chiral compound.[12][13] This technique employs a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector immobilized on a solid support.[14]

Mechanism of Separation: The racemic mixture is passed through the column. The two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes.[12] The difference in the stability of these complexes leads to one enantiomer being retained longer on the column than the other, resulting in their separation into two distinct peaks in the chromatogram. Polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral compounds, including piperidine derivatives.[14][15]

Caption: Logical workflow for enantiomeric purity analysis using Chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H or ¹³C NMR spectra of two enantiomers are identical, NMR can be used to determine stereochemistry through the use of chiral auxiliary agents. These include:

-

Chiral Derivatizing Agents (CDAs): The racemic mixture is reacted with a CDA to form a mixture of diastereomers, which will exhibit distinct signals in the NMR spectrum.

-

Chiral Solvating Agents (CSAs): In a chiral solvent, the enantiomers will form transient diastereomeric complexes, leading to the splitting of certain NMR signals.[16]

These advanced NMR techniques are powerful for assigning the absolute configuration and determining enantiomeric excess.[16][17]

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[18][19] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal of an enantiomerically pure salt (e.g., a tartrate or hydrochloride salt), a precise three-dimensional model of the molecule can be generated, unambiguously establishing its stereochemistry.[18][20]

Experimental Protocols

The following protocols are provided as self-validating systems for the resolution and analysis of 2-propylpiperidine.

Protocol 1: Classical Resolution of (±)-2-Propylpiperidine

Based on the principles of Ladenburg's method.[1][8]

-

Salt Formation: Dissolve one molar equivalent of racemic (±)-2-propylpiperidine in warm ethanol. In a separate flask, dissolve one molar equivalent of (+)-tartaric acid in a minimum amount of warm ethanol.

-

Mixing: Slowly add the tartaric acid solution to the 2-propylpiperidine solution with stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath or refrigerator (4 °C) to facilitate the precipitation of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals sparingly with cold ethanol to remove any adhering mother liquor.

-

Recrystallization (Trustworthiness Check): To ensure high diastereomeric purity, recrystallize the salt from a minimal amount of hot ethanol. The purity can be checked at this stage by measuring the melting point, which should be sharp and consistent for a pure diastereomer.

-

Liberation of Free Base: Dissolve the purified diastereomeric salt in water. Add a strong base (e.g., 2M NaOH solution) until the solution is strongly alkaline (pH > 12).

-

Extraction: Extract the liberated free-base enantiomer from the aqueous solution using an organic solvent such as diethyl ether or dichloromethane (3 x 25 mL).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the enantiomerically enriched 2-propylpiperidine.

-

Characterization: Confirm the identity and enantiomeric purity of the product using polarimetry and chiral HPLC (see Protocol 2).

Protocol 2: Chiral HPLC Analysis of 2-Propylpiperidine Enantiomers

This is a representative method; optimization may be required based on available equipment and columns.[14][15][21]

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a suitable chiral column (e.g., a polysaccharide-based CSP like Kromasil CHI-DMB or Chiralpak series).

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Add a small amount of an amine modifier, such as diethylamine (0.1%), to improve peak shape and resolution for the basic analyte. Degas the mobile phase thoroughly before use.

-

Sample Preparation:

-

Racemic Standard: Prepare a 1 mg/mL solution of racemic 2-propylpiperidine hydrochloride in the mobile phase or methanol.

-

Sample: Prepare the sample to be analyzed at a similar concentration.

-

-

Chromatographic Conditions:

-

Column: Polysaccharide-based CSP (e.g., Kromasil CHI-DMB, 250 x 4.6 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-